Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate
Description
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8(9(13)15-4)7-5-16-6-7/h7-8H,5-6H2,1-4H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEKGWYJXBGAMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201141873 | |
| Record name | 3-Oxetaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416323-08-4 | |
| Record name | 3-Oxetaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416323-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxetaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Physical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉NO₅ |
| Molecular Weight | 245.27 g/mol |
| CAS Number | 1416323-08-4 |
| IUPAC Name | methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetate |
| SMILES | CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC |
| Solubility | Soluble in DMSO, moderate in organics |
| Storage | -20°C to -80°C recommended |
Preparation Methods
While direct literature on the exact stepwise synthesis of methyl 2-(boc-amino)-2-(oxetan-3-yl)acetate is limited, its structure and functional groups allow for a reasoned reconstruction of likely synthetic routes, supported by supplier and chemical database information.
General Synthetic Strategy
The preparation typically involves three key transformations:
- Construction of the oxetane ring or introduction of an oxetane-containing intermediate
- Installation of the amino group at the 2-position
- Protection of the amino group with a tert-butoxycarbonyl (Boc) group
- Esterification to yield the methyl ester
Representative Synthetic Route
| Step | Reaction/Transformation | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of oxetan-3-ylacetic acid derivative | Starting from oxetan-3-one or similar | Literature precedents for oxetane ring formation |
| 2 | Amination at the 2-position | Ammonia or amine source, possibly via SN2 | Introduction of amino group |
| 3 | Boc protection of amino group | Di-tert-butyl dicarbonate, base (e.g., NaHCO₃) | Standard Boc protection |
| 4 | Esterification | Methanol, acid catalyst (e.g., H₂SO₄) | Formation of methyl ester |
Note: The sequence may vary depending on the availability of intermediates. Some routes may begin with a Boc-protected amino acid or use a preformed oxetane amino acid derivative.
Example: Boc Protection and Esterification
A plausible pathway, based on established organic synthesis practices:
Preparation of 2-(oxetan-3-yl)glycine :
- The oxetane ring is introduced via cyclization or by using an oxetane building block.
- Amination is performed to yield the glycine analogue.
Protection of the Amino Group :
- The free amino acid is treated with di-tert-butyl dicarbonate in the presence of a base (such as sodium bicarbonate or triethylamine) to introduce the Boc protecting group.
-
- The Boc-protected amino acid is reacted with methanol and a catalytic acid (e.g., sulfuric acid or HCl) to yield the methyl ester.
This approach is supported by the compound’s listed synonyms and structure, which indicate the presence of a Boc-protected amino group and a methyl ester.
Research Findings and Notes
- The compound is primarily available from chemical suppliers for research use, and its preparation methods are consistent with standard peptide and amino acid derivative chemistry.
- No direct peer-reviewed synthetic procedures were found in the current search results, but the outlined approach aligns with established practices for similar Boc-protected amino acid esters.
- The oxetane ring may require specialized conditions for formation or introduction, as oxetane chemistry can be sensitive to acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate involves its interaction with molecular targets and pathways. The boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The oxetane ring’s strained structure makes it reactive and capable of undergoing ring-opening reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Free Acid Analog: 2-((tert-Butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic Acid
- CAS Number: Not explicitly listed (see ).
- Molecular Formula: C₁₀H₁₇NO₅
- Molecular Weight : 231.25 g/mol .
- Key Differences :
- Lacks the methyl ester, replacing it with a carboxylic acid.
- Impact :
- Higher polarity and aqueous solubility compared to the methyl ester.
- Direct participation in amide coupling without requiring ester hydrolysis .
Benzyl Ester Analog: Benzyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetate
Protecting Group Variations
Methoxycarbonyl-Protected Analog: 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic Acid
- CAS Number : 1009120-05-1 .
- Molecular Formula: C₇H₁₁NO₅
- Molecular Weight : 189.17 g/mol .
- Key Differences :
Cbz-Protected Analog: Methyl 2-(Cbz-amino)-2-(oxetan-3-yl)acetate
- CAS Number: Not fully listed (truncated in ).
- Key Differences: Cbz (carbobenzyloxy) group: Removed via hydrogenolysis or catalytic reduction. Utility: Preferred in hydrogenation-compatible syntheses, contrasting with Boc’s acid sensitivity .
Ring Structure Variations
Thietane Dioxide Analog: Methyl 2-(Boc-amino)-2-(1,1-dioxothietan-3-yl)acetate
- CAS Number: Not explicitly listed (see ).
- Key Differences: Thietane dioxide ring: Contains sulfur, increasing ring strain and altering electronic properties. Reactivity: Potential for sulfone-mediated reactions, diverging from oxetane’s ether-based reactivity .
Tetrahydrofuran (THF) Analog: Ethyl 2-amino-2-(oxolan-3-YL)acetate
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate | 1416323-08-4 | C₁₁H₁₉NO₅ | 245.27–245.28 | Boc, methyl ester, oxetane |
| 2-((tert-Butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic Acid | N/A | C₁₀H₁₇NO₅ | 231.25 | Boc, carboxylic acid, oxetane |
| Benzyl 2-(3-(((Boc-amino)methyl)oxetan-3-yl)acetate | 1404193-76-5 | C₁₈H₂₅NO₅ | 335.39 | Boc, benzyl ester, oxetane |
| 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic Acid | 1009120-05-1 | C₇H₁₁NO₅ | 189.17 | Methoxycarbonyl, carboxylic acid, oxetane |
Research Findings and Trends
- Oxetane vs. Larger Rings : Oxetane’s high ring strain enhances reactivity in ring-opening reactions, making it valuable in prodrug design (e.g., releasing active metabolites) .
- Boc vs. Cbz: Boc’s acid sensitivity is advantageous in orthogonal protection strategies, while Cbz’s hydrogenolysis compatibility suits metal-catalyzed reactions .
- Safety Profiles : Methyl esters (e.g., target compound) generally exhibit lower acute toxicity compared to benzyl esters or free acids, which may require stricter handling .
Biological Activity
Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate, also known as Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate, is a synthetic compound with a unique oxetane ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the development of pharmaceuticals. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 245.27 g/mol. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, which is crucial for various biological applications.
Key Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 245.27 g/mol |
| Functional Groups | Boc-protected amino group, oxetane ring |
| Solubility | Soluble in organic solvents |
Biological Activity
Preliminary studies indicate that compounds containing oxetane rings often exhibit interesting pharmacological properties. The unique structural characteristics of this compound may facilitate specific interactions with biological targets through hydrogen bonding and hydrophobic effects, which are critical for modulating biological activity.
Pharmacological Properties
Research has shown that this compound may possess several potential pharmacological activities:
- Antitumor Activity : Initial investigations suggest that this compound may induce apoptosis in cancer cell lines. For instance, studies involving cell proliferation assays demonstrated significant apoptosis induction in breast cancer cell lines treated with related compounds .
- Enzyme Inhibition : Interaction studies are ongoing to determine the binding affinity of this compound with various enzymes and receptors, which could elucidate its mechanism of action and therapeutic potential.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. This versatility is advantageous for creating derivatives with enhanced biological activity.
Synthesis Overview
- Starting Material : The synthesis begins with oxetan-3-one.
- Reactions : The compound undergoes reactions such as the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition to yield target functionalized oxetanes.
- Characterization : The structures of synthesized compounds are confirmed using techniques like NMR spectroscopy and mass spectrometry .
Case Studies
Several case studies have explored the biological activity of structurally related compounds, providing insights into the potential applications of this compound.
Example Case Study
A study on azetidine derivatives revealed that compounds similar to this compound exhibited promising inhibitory potency against specific protein kinases. These findings suggest that further exploration into the structure-activity relationship (SAR) could lead to the development of novel therapeutics targeting diseases like cancer .
Q & A
Q. What are the standard synthetic protocols for Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate, and what key reagents are involved?
The synthesis typically involves multi-step procedures, including Boc (tert-butoxycarbonyl) protection of the amine group and coupling with oxetane derivatives. For example, zinc oxide (ZnO) in n-propanol (n-PrOH) under acidic conditions (1.0 M HCl) has been used to facilitate nitro group reduction in similar oxetane-containing intermediates . Key reagents may include triethylamine for pH adjustment and EtOAc/hexanes for purification, yielding products with ~28% isolated yield .
Q. How is the compound characterized structurally, and what analytical methods are critical for validation?
Structural confirmation relies on (300 MHz, CD) for proton environment analysis, with characteristic peaks for Boc-protected amines (δ ~8.26 ppm) and oxetane protons (δ ~3.5–4.5 ppm) . High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) are complementary for functional group identification.
Q. What safety precautions are necessary when handling this compound?
While specific safety data for this compound is limited, structurally similar oxetane derivatives require precautions against inhalation, skin contact, and eye exposure. Immediate measures include rinsing with water (15+ minutes for eyes) and medical consultation. Use PPE and work in a fume hood .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, and what factors contribute to variability?
Yield variability (e.g., 20–33% in EtOAc/hexanes ) may stem from steric hindrance at the oxetane ring or Boc deprotection side reactions. Optimizing reaction time, temperature, and catalyst load (e.g., ZnO or alternative catalysts like Pd/C for nitro reductions) can improve efficiency. Solvent polarity adjustments (e.g., switching from n-PrOH to THF) may enhance intermediate solubility .
Q. What are the stereochemical considerations during synthesis, and how can enantiomeric purity be ensured?
The oxetane ring’s rigid geometry and Boc group placement influence stereoselectivity. Chiral HPLC or capillary electrophoresis can resolve enantiomers (e.g., (S)- and (R)-configurations listed in ). Asymmetric hydrogenation or chiral auxiliaries during coupling may enhance enantiomeric excess (ee) .
Q. How does the oxetane moiety influence the compound’s reactivity in downstream applications (e.g., peptidomimetics)?
The oxetane ring enhances metabolic stability and bioavailability by reducing peptide bond flexibility. It participates in hydrogen bonding with biological targets, as shown in molecular docking studies of analogous compounds . This makes it valuable in designing protease-resistant drug candidates .
Q. What contradictions exist in reported data (e.g., NMR shifts or bioactivity), and how should they be addressed?
Discrepancies in NMR data may arise from solvent effects (e.g., CD vs. CDCl) or impurities. Cross-validate with X-ray crystallography when possible (e.g., using Bruker APEX2 systems ). Bioactivity variations could reflect assay conditions (e.g., protein concentration, pH)—replicate studies under standardized protocols .
Q. What computational tools are suitable for predicting interactions between this compound and biological targets?
Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) and docking software (AutoDock Vina) can model binding affinities. Focus on the oxetane’s electronegative oxygen and Boc group’s steric bulk to predict interactions with enzymes like kinases or GPCRs .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
